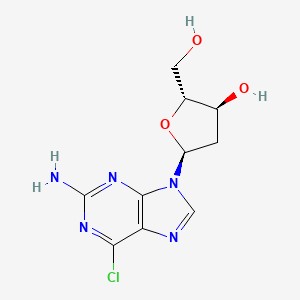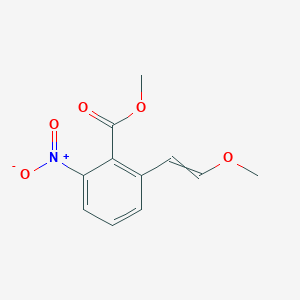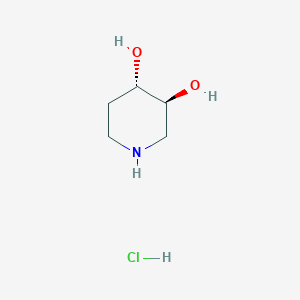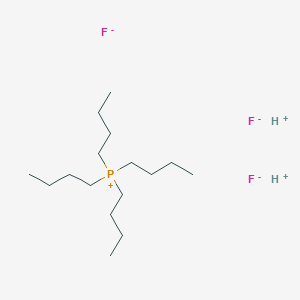![molecular formula C₂₈H₂₆N₂O₅S B1141973 6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester CAS No. 77943-74-9](/img/structure/B1141973.png)
6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis processes for compounds related to 6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester involve multiple steps including acylation, oxidation, protection of the carboxy group, rearrangement, chlorination, and hydrolysis followed by cyclization. These steps yield various derivatives with overall yields around 30% to 84.6%, indicating the complexity and efficiency of these synthetic routes (Yuan Zhe-dong, 2007); (Deng Fu-li, 2007).
Molecular Structure Analysis
The molecular structures of compounds within this chemical family are characterized by their bicyclic frameworks, which include azabicyclo and oxabicyclo elements. These structures facilitate various chemical reactions and contribute to the compound's functional properties. Techniques such as IR and 1HNMR spectroscopy are crucial for characterizing these compounds (Deng Fu-li, 2007).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include intramolecular hydrogen abstraction promoted by N-radicals, leading to the formation of chiral bicyclic ring systems. Such reactions are indicative of the compounds' reactive nature and their potential for further chemical transformations (C. G. Francisco, A. Herrera, E. Suárez, 2003).
Physical Properties Analysis
Physical properties such as solubility, color, and melting point are critical for understanding the behavior of these compounds in various environments and their suitability for further applications. For example, complexes formed with Cr (III) exhibit deep green colors and specific ionic properties, underscoring the importance of physical characterization (I. Otuokere, U. Robert, 2020).
Chemical Properties Analysis
The chemical properties of these compounds are highlighted by their reactivity with nucleophiles and their ability to form stable complexes with metals such as Cr (III). This reactivity is foundational to understanding the compounds' interactions and their potential for forming derivatives with enhanced properties (I. Otuokere, U. Robert, 2020).
Wissenschaftliche Forschungsanwendungen
Synthetic Strategies and Biological Activities
The chemical compound 6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester, while not directly mentioned in available literature, likely shares relevance with studies on synthetic methodologies and biological applications of structurally related compounds. Here, we extrapolate from the synthesis and applications of compounds within the same chemical space to provide insights into possible scientific research applications of the queried compound.
Synthetic Utilities of O-Phenylenediamines : A comprehensive review highlighted synthetic approaches for the creation of various heterocyclic compounds, including benzimidazoles, quinoxalines, and benzo[1,5]diazepines, through the condensation of o-phenylenediamines with electrophilic reagents. This suggests potential synthetic pathways that might be applicable for the modification or derivation of the queried compound for various scientific applications (Ibrahim, 2011).
Phthalate Sample Preparation and Analysis : Research into phthalate esters highlights the importance of analytical methods in understanding the occurrence and impact of these compounds in food processing and packaging. This underscores the broader relevance of analytical chemistry in the study and application of complex organic compounds in real-world contexts (Harunarashid, Lim, & Harunsani, 2017).
Chemistry of Terephthalate Derivatives : A review focusing on the preparation and reactions of poly(ethylene terephthalate) PET and related compounds presents a variety of chemical modifications leading to heterocyclic compounds with anticipated industrial applications. This suggests the utility of such compounds in dyeing, packaging, and potentially as liquid crystals, highlighting a route for the application of the queried compound in similar domains (Fahim et al., 2019).
Azelaic Acid Pharmacological Properties : Though not directly related, the review of azelaic acid's efficacy in treating acne and hyperpigmentary disorders illustrates the potential of carboxylic acid derivatives in therapeutic applications, suggesting possible biomedical research avenues for the queried compound (Fitton & Goa, 1991).
Antituberculosis Study of Organotin(IV) Complexes : This review underscores the antituberculosis activity of organotin complexes, demonstrating the significance of chemical modifications in enhancing biological activity against specific pathogens, providing a model for the potential antimicrobial applications of the queried compound (Iqbal, Ali, & Shahzadi, 2015).
Eigenschaften
IUPAC Name |
benzhydryl 6-benzamido-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5S/c1-28(2)23(27(33)35-22(18-12-6-3-7-13-18)19-14-8-4-9-15-19)30-25(32)21(26(30)36(28)34)29-24(31)20-16-10-5-11-17-20/h3-17,21-23,26H,1-2H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRIHCHLMOZDFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)C3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)



![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)
